benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[25]octane-4-carboxylate is a complex organic compound with a unique structure that includes a spirocyclic core, a pyrazole ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chloropyridine group, and the construction of the spirocyclic core. Common reagents used in these reactions include hydrazines, nitriles, and chloropyridines. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
- Benzyl (6R)-6-[5-amino-3-[4-(5-bromopyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
- Benzyl (6R)-6-[5-amino-3-[4-(5-fluoropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic core. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H27ClN6O3 |
---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C30H27ClN6O3/c31-22-8-11-26(34-17-22)40-24-9-6-21(7-10-24)27-25(16-32)28(33)37(35-27)23-12-13-30(14-15-30)36(18-23)29(38)39-19-20-4-2-1-3-5-20/h1-11,17,23H,12-15,18-19,33H2/t23-/m1/s1 |
InChI Key |
WUGWPRLKZMQRLL-HSZRJFAPSA-N |
Isomeric SMILES |
C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C#N)N)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C#N)N)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.